An In-depth Technical Guide to the Chemical Properties of 7-Aminoquinoline-2-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 7-Aminoquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, 7-Aminoquinoline-2-carboxylic acid stands out as a key building block for the synthesis of novel compounds with potential applications in drug discovery. The strategic placement of an amino group at the 7-position and a carboxylic acid at the 2-position imparts unique electronic and steric properties, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chemical properties of 7-Aminoquinoline-2-carboxylic acid, offering insights into its synthesis, reactivity, and spectral characteristics, to empower researchers in their drug development endeavors.
Physicochemical Properties
Molecular Structure and Key Physicochemical Data
The structure of 7-Aminoquinoline-2-carboxylic acid features a quinoline core with an electron-donating amino group (-NH₂) at the C7 position and an electron-withdrawing carboxylic acid group (-COOH) at the C2 position. This substitution pattern significantly influences the electron density distribution within the aromatic system and the overall polarity of the molecule.
Table 1: Predicted Physicochemical Properties of 7-Aminoquinoline-2-carboxylic acid and Related Analogues
| Property | 7-Aminoquinoline-2-carboxylic acid (Predicted) | Quinoline-2-carboxylic acid[1] | 7-Aminoquinoline[2] |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₇NO₂ | C₉H₈N₂ |
| Molecular Weight | 188.18 g/mol | 173.17 g/mol | 144.17 g/mol |
| Appearance | Likely a crystalline solid | Off-white or yellow powder | Yellow crystalline solid |
| Melting Point (°C) | Not available | 156 | Not available |
| pKa | Estimated to have at least two pKa values (one for the carboxylic acid and one for the protonated amino group/quinoline nitrogen) | Data available in IUPAC Digitized pKa Dataset | 6.60 ± 0.14 (Predicted) |
| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water, with solubility being pH-dependent. | 14,000 mg/L in water at 25 °C | Sparingly soluble in water |
Note: The properties for 7-Aminoquinoline-2-carboxylic acid are estimations based on the properties of its parent structures and general chemical principles.
Solubility and pKa Considerations
The presence of both an acidic carboxylic acid group and a basic amino group, in addition to the quinoline nitrogen, makes 7-Aminoquinoline-2-carboxylic acid an amphoteric molecule. Its solubility is therefore expected to be highly dependent on the pH of the medium.
-
In acidic solutions: The amino group and the quinoline nitrogen will be protonated, forming a cationic species that is likely to be more soluble in aqueous solutions.
-
In basic solutions: The carboxylic acid will be deprotonated, forming an anionic carboxylate, which should also exhibit increased aqueous solubility.
-
At the isoelectric point (pI): The molecule will exist as a zwitterion with a net neutral charge, at which point its aqueous solubility is expected to be at a minimum.
The pKa of the carboxylic acid group is anticipated to be lower (more acidic) than that of a simple benzoic acid due to the electron-withdrawing nature of the quinoline ring. Conversely, the basicity of the amino group and the quinoline nitrogen will also be influenced by the electronic effects of the other substituents.
Synthesis of 7-Aminoquinoline-2-carboxylic Acid
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic analysis suggests that 7-Aminoquinoline-2-carboxylic acid could be synthesized from a suitably substituted 2-aminobenzaldehyde derivative and a pyruvate equivalent.
Caption: Retrosynthetic approach for 7-Aminoquinoline-2-carboxylic acid.
Hypothetical Step-by-Step Synthesis Protocol (Friedländer Annulation)
This protocol is a hypothetical adaptation of the Friedländer synthesis and would require experimental optimization.
Step 1: Condensation and Cyclization
-
In a round-bottom flask, dissolve 1 equivalent of 4-nitro-2-aminobenzaldehyde and 1.2 equivalents of pyruvic acid in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) or acid (e.g., p-toluenesulfonic acid), as the Friedländer reaction can be catalyzed by either.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 7-nitroquinoline-2-carboxylic acid, may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the synthesized 7-nitroquinoline-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a reducing agent. A common method for nitro group reduction is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After the reaction is complete, filter off the catalyst (if using Pd/C) or neutralize the acid and filter off the metal salts.
-
Remove the solvent under reduced pressure to obtain the crude 7-Aminoquinoline-2-carboxylic acid.
-
Purify the final product by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for 7-Aminoquinoline-2-carboxylic acid.
Spectral Properties
Specific spectral data for 7-Aminoquinoline-2-carboxylic acid is not available. However, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the exchangeable protons of the amino and carboxylic acid groups. The aromatic region will likely display a complex pattern of doublets and triplets. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The amino protons will also likely appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the ten carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 165-185 ppm. The aromatic carbons will appear in the typical downfield region for aromatic compounds.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]
-
N-H stretch (amino group): One or two sharp to moderately broad peaks in the region of 3500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹.[5]
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region.[5]
Mass Spectrometry
In mass spectrometry, the molecular ion peak corresponding to the molecular weight of 7-Aminoquinoline-2-carboxylic acid (188.18 g/mol ) would be expected. Common fragmentation patterns for carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[6] Further fragmentation of the quinoline ring could also be observed.
Chemical Reactivity
The chemical reactivity of 7-Aminoquinoline-2-carboxylic acid is governed by the interplay of the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the inherent reactivity of the quinoline ring system.
Reactivity of the Quinoline Ring
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Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the 7-position will direct electrophiles to the ortho and para positions relative to the amino group (C6 and C8). Electrophilic substitution will likely occur on the benzene ring portion of the quinoline system.[7]
-
Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group is present. The presence of the carboxylic acid at C2 will influence the reactivity at this position.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group can undergo typical reactions of this functional group, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.[8]
-
Amide Formation: Reaction with an amine, often requiring an activating agent like dicyclohexylcarbodiimide (DCC), to form an amide.[9]
-
Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (7-aminoquinolin-2-yl)methanol.
Reactivity of the Amino Group
The amino group can undergo reactions typical of aromatic amines, such as:
-
Acylation: Reaction with an acyl chloride or anhydride to form an amide.
-
Alkylation: Reaction with an alkyl halide.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
Caption: Reactivity map of 7-Aminoquinoline-2-carboxylic acid.
Applications in Drug Discovery and Development
The 7-aminoquinoline scaffold is a well-established pharmacophore, most notably found in antimalarial drugs like chloroquine. The presence of the carboxylic acid group at the 2-position provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. Derivatives of quinoline-2-carboxylic acid have been investigated for a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[10] The unique substitution pattern of 7-Aminoquinoline-2-carboxylic acid makes it a valuable starting material for the development of novel therapeutic agents targeting a variety of diseases.
Conclusion
7-Aminoquinoline-2-carboxylic acid is a versatile and valuable building block in medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties can be reasonably predicted based on the well-understood chemistry of its constituent functional groups and related quinoline derivatives. This technical guide provides a foundational understanding of its synthesis, spectral characteristics, and reactivity, which will be instrumental for researchers and scientists working on the design and development of novel quinoline-based therapeutic agents. Further experimental investigation into the properties of this compound is warranted to fully unlock its potential in drug discovery.
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